molecular formula C24H26N2NaO2+ B13755617 sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 6310-58-3

sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid

Cat. No.: B13755617
CAS No.: 6310-58-3
M. Wt: 397.5 g/mol
InChI Key: FUIHNGMVLWOXHX-UHFFFAOYSA-N
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Description

Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is a chemical compound known for its applications in various scientific fields It is a derivative of benzoic acid, featuring two dimethylamino groups attached to phenyl rings, which are further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylamino compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6310-58-3

Molecular Formula

C24H26N2NaO2+

Molecular Weight

397.5 g/mol

IUPAC Name

sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid

InChI

InChI=1S/C24H26N2O2.Na/c1-25(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)26(3)4)21-7-5-6-8-22(21)24(27)28;/h5-16,23H,1-4H3,(H,27,28);/q;+1

InChI Key

FUIHNGMVLWOXHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3C(=O)O.[Na+]

Origin of Product

United States

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